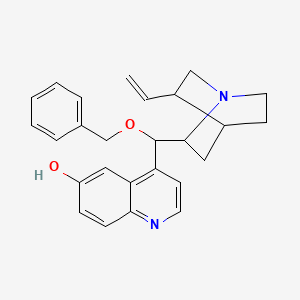![molecular formula C21H17F6NO4 B12103308 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid](/img/structure/B12103308.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine is a non-natural amino acid derivative of leucine. It features a hexafluorinated isobutyl side chain and is protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in the synthesis of enantiomerically pure trifluorinated amino acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine is synthesized through a multi-step processThis is followed by the protection of the N-terminus with the Fmoc group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine undergoes various chemical reactions, including:
Substitution Reactions: The hexafluorinated isobutyl side chain can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the Fmoc-protected N-terminus.
Common Reagents and Conditions
Common reagents used in the reactions of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine .
Applications De Recherche Scientifique
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of enantiomerically pure trifluorinated amino acids, which are valuable in the study of protein structure and function.
Biology: Employed in the development of novel biomolecules with enhanced stability and bioactivity.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine involves its incorporation into peptides and proteins. The hexafluorinated isobutyl side chain can enhance the stability and bioactivity of the resulting biomolecules. The Fmoc group protects the N-terminus during synthesis, allowing for selective deprotection and further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fmoc-5,5,5-Trifluoro-L-leucine: A similar compound with a trifluorinated isobutyl side chain.
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-valine: A derivative of valine with a hexafluorinated isobutyl side chain.
Uniqueness
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine is unique due to its hexafluorinated isobutyl side chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of fluorinated biomolecules and specialty chemicals .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F6NO4/c22-20(23,24)17(21(25,26)27)9-16(18(29)30)28-19(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPUFIKXAKCIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



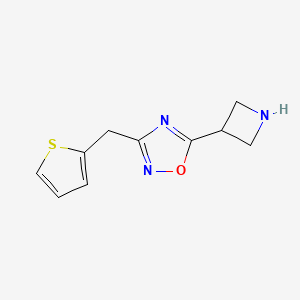
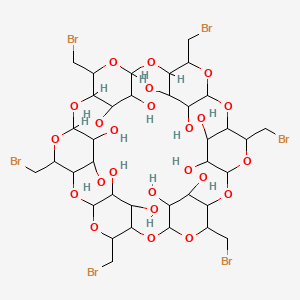
![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)

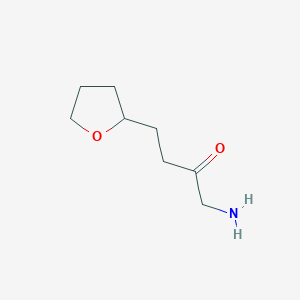

![(4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl)methyl 3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12103274.png)
![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)
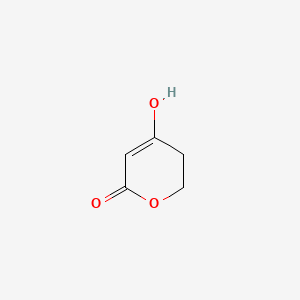
![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
